2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group The compound also contains a pyridine moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method includes:
Nucleophilic Substitution: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, undergoes a nucleophilic substitution reaction with 4-pyridinemethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Amidation: The intermediate product is then subjected to amidation to form the final sulfonamide compound. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline: Similar structure but lacks the sulfonamide group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline moiety.
2-methoxy-5-((phenylamino)methyl)phenol: Features a phenylamino group and a methoxyphenol structure.
Uniqueness
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and pyridine groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-3-4-13(19-2)14(9-11)20(17,18)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUBLPYPXLMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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